molecular formula C18H21FN2O2 B2887085 N-(4-(dimethylamino)phenethyl)-2-(4-fluorophenoxy)acetamide CAS No. 952992-69-7

N-(4-(dimethylamino)phenethyl)-2-(4-fluorophenoxy)acetamide

Cat. No.: B2887085
CAS No.: 952992-69-7
M. Wt: 316.376
InChI Key: XHSGCAJHWAPIOB-UHFFFAOYSA-N
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Description

N-(4-(dimethylamino)phenethyl)-2-(4-fluorophenoxy)acetamide is a synthetic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a dimethylamino group, a phenethyl moiety, and a fluorophenoxy acetamide structure. Its unique chemical structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(dimethylamino)phenethyl)-2-(4-fluorophenoxy)acetamide typically involves the reaction of 4-(dimethylamino)phenethylamine with 4-fluorophenoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-(dimethylamino)phenethyl)-2-(4-fluorophenoxy)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound into its amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenoxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed in substitution reactions.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted phenoxyacetamide derivatives.

Scientific Research Applications

N-(4-(dimethylamino)phenethyl)-2-(4-fluorophenoxy)acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential therapeutic effects and pharmacological properties.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-(dimethylamino)phenethyl)-2-(4-fluorophenoxy)acetamide involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the fluorophenoxy group can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(dimethylamino)phenethyl)-2-(4-chlorophenoxy)acetamide
  • N-(4-(dimethylamino)phenethyl)-2-(4-bromophenoxy)acetamide
  • N-(4-(dimethylamino)phenethyl)-2-(4-methylphenoxy)acetamide

Uniqueness

N-(4-(dimethylamino)phenethyl)-2-(4-fluorophenoxy)acetamide is unique due to the presence of the fluorine atom in the phenoxy group. This fluorine atom can significantly influence the compound’s chemical reactivity, biological activity, and pharmacokinetic properties, making it distinct from its analogs.

Properties

IUPAC Name

N-[2-[4-(dimethylamino)phenyl]ethyl]-2-(4-fluorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN2O2/c1-21(2)16-7-3-14(4-8-16)11-12-20-18(22)13-23-17-9-5-15(19)6-10-17/h3-10H,11-13H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHSGCAJHWAPIOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)CCNC(=O)COC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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